molecular formula C24H25FN4O4 B11000540 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide

Cat. No.: B11000540
M. Wt: 452.5 g/mol
InChI Key: QNRFQXHTXBQCGD-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethoxyphenyl group, a fluorinated pyrimidoindazole core, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide typically involves multiple steps. The process begins with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with a suitable fluorinated pyrimidoindazole derivative. The final step involves the formation of the propanamide linkage under controlled conditions, often using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the carbonyl groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide: Lacks the fluorine atom, which may affect its biological activity.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-chloro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorine atom in N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H25FN4O4

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanamide

InChI

InChI=1S/C24H25FN4O4/c1-14-16(24(31)29-23(27-14)22-17(25)5-4-6-18(22)28-29)8-10-21(30)26-12-11-15-7-9-19(32-2)20(13-15)33-3/h4-7,9,13,28H,8,10-12H2,1-3H3,(H,26,30)

InChI Key

QNRFQXHTXBQCGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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